4-acetyl-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide
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Overview
Description
4-acetyl-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyrimidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-cyclopropyl-4,6-dichloropyrimidine and trifluoromethylated reagents.
Attachment of the Ethyl Linker: The ethyl linker is introduced via a nucleophilic substitution reaction, where the pyrimidine ring reacts with an ethylating agent.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted pyrimidine and benzenesulfonamide derivatives.
Scientific Research Applications
4-acetyl-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors in the body.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: Its unique structural features make it a candidate for developing new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Industry: It can be used in the synthesis of advanced polymers and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can also bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Pathways Involved: The exact pathways depend on the biological context, but common pathways include those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide: shares similarities with other sulfonamide and pyrimidine-based compounds, such as:
Uniqueness
Structural Features: The combination of a sulfonamide group, a pyrimidine ring, and a trifluoromethyl group is unique and provides distinct chemical and biological properties.
Reactivity: The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound for various applications.
Biological Activity: Its potential to interact with multiple molecular targets makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
4-acetyl-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3S/c1-11(25)12-4-6-14(7-5-12)28(26,27)22-9-8-17-23-15(13-2-3-13)10-16(24-17)18(19,20)21/h4-7,10,13,22H,2-3,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZBJNYDVKYKMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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